
2-Amino-4-(pyrrolidin-1-YL)butanoic acid
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Overview
Description
2-Amino-4-(pyrrolidin-1-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a pyrrolidine substituent at the C4 position of the butanoic acid backbone and an amino group at C2. The pyrrolidine moiety (a five-membered saturated ring with one nitrogen atom) imparts unique conformational flexibility and basicity, influencing its physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid typically involves the reaction of 4-chlorobutyric acid with pyrrolidine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(pyrrolidin-1-YL)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the 2-amino-butanoic acid scaffold but differ in substituents at the C4 position:
Physicochemical Properties
- Solubility: The pyrrolidine analog exhibits higher aqueous solubility due to the basic tertiary amine, which can protonate under physiological conditions. In contrast, the pyridinyl variant (C₉H₁₂N₂O₂) shows reduced solubility owing to its aromatic ring . The methylthio derivative (C₅H₁₁NO₂S) has intermediate solubility, influenced by the hydrophobic SCH₃ group .
- Melting Points: Pyrrolidine-containing compounds generally have lower melting points (~150–180°C) due to conformational flexibility, while pyridinyl analogs form stable co-crystals (e.g., with 2-aminobenzoic acid) and exhibit higher melting points (>200°C) .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)3-6-10-4-1-2-5-10/h7H,1-6,9H2,(H,11,12) |
InChI Key |
KHMINASOVGHESH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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